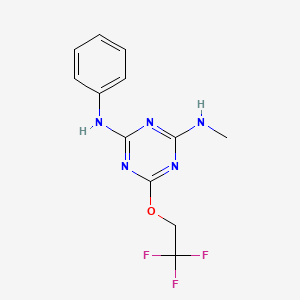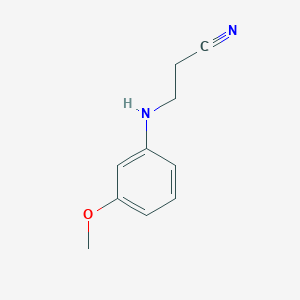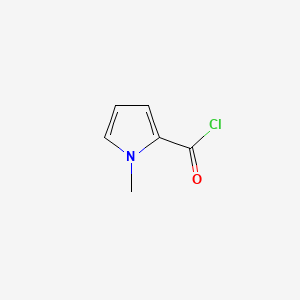
1-Methylpyrrole-2-carbonyl chloride
概要
説明
1-Methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO . It is also known by other names such as 1-methyl-1h-pyrrole-2-carbonyl chloride, 1h-pyrrole-2-carbonyl chloride, 1-methyl, 1-methyl-1h-pyrrole-2-carboxylic acid chloride, and n-methylpyrrolecarbonyl chloride .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrole-2-carbonyl chloride has been studied and optimized . The molecule consists of a pyrrole ring with a methyl group and a carbonyl chloride group attached to it .Chemical Reactions Analysis
While specific reactions involving 1-Methylpyrrole-2-carbonyl chloride are not available, carbonyl compounds in general undergo a variety of reactions. These include nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the pi electrons onto the oxygen .Physical And Chemical Properties Analysis
1-Methylpyrrole-2-carbonyl chloride has a molecular weight of 143.57 g/mol . Its physical state and other properties are not specified in the available resources.科学的研究の応用
Catalysis and Chemical Synthesis
- Friedel–Crafts Acylation: 1-Methylpyrrole reacts with acyl chlorides in the presence of ytterbium (III) trifluoromethanesulfonate catalyst to form ketones. This reaction, conducted in an ionic liquid, showcases the utility of 1-methylpyrrole derivatives in catalytic synthesis (Su, Wu, & Su, 2005).
Organic Compound Synthesis
- Synthesis of Amino Acid Derivatives: N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters are synthesized using an acylating agent related to pyrrole-2-carbonyl chloride. This method highlights the use of pyrrole derivatives in synthesizing complex organic compounds (Zeng, 2007).
Chemical Reactivity Studies
- Study of Organosilicon Compounds: Research on 2-(trimethylsilyl)- and 2-(trimethylstannyl)-1-methylpyrrole with various carbonyl-containing reagents explores the importance of bond polarity on reactivity, contributing to the understanding of the chemical behavior of pyrrole derivatives (Pratt, Pinkerton, & Thames, 1972).
Advanced Material Synthesis
- Synthesis of N-Heterocycle-B(C6F5)3 Complexes: This research involves the generation of N-Methylpyrrol-2-yl borate zwitterions, demonstrating the application of pyrrole derivatives in the synthesis of complex organometallic structures (Focante et al., 2004).
Electrochemistry
- Polymer Electroactivity Studies: Investigations into the electrodeposition and electroactivity of polymer matrices in polypyrrole and poly(N-methylpyrrole) indicate the significance of pyrrole derivatives in the field of electrochemistry and materials science (Skompska & Vorotyntsev, 2004).
Polymer Chemistry
- Polymer End-Functionalization: Research on the quasiliving polymerization of isobutylene and its subsequent reaction with N-methylpyrrole demonstrates the utility of pyrrole derivatives in the field of polymer chemistry (Storey, Stokes, & Harrison, 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methylpyrrole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDZQJINHJNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383541 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrole-2-carbonyl chloride | |
CAS RN |
26214-68-6 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

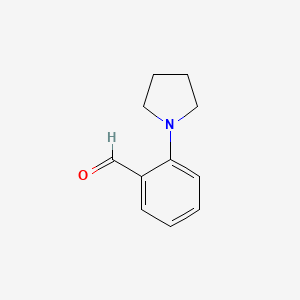
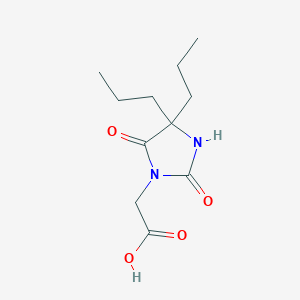
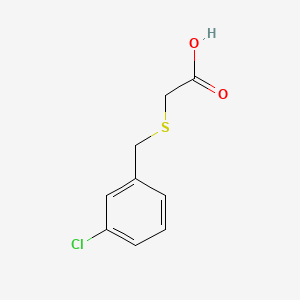
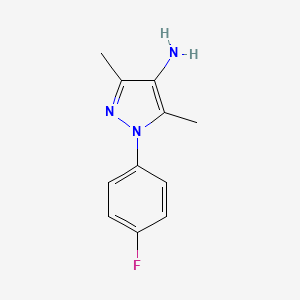



![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)
